molecular formula C12H11FN2OS B2960584 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one CAS No. 898445-40-4

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one

Cat. No.: B2960584
CAS No.: 898445-40-4
M. Wt: 250.29
InChI Key: CFKLQFRUEYMNTH-UHFFFAOYSA-N
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Description

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorobenzylthio group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one typically involves the reaction of 3-fluorobenzyl chloride with 6-methyl-2-thiouracil in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

3-fluorobenzyl chloride+6-methyl-2-thiouracilK2CO3,DMF,heatThis compound\text{3-fluorobenzyl chloride} + \text{6-methyl-2-thiouracil} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 3-fluorobenzyl chloride+6-methyl-2-thiouracilK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorobenzylthio group under specific conditions.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones

    Reduction: Formation of desulfurized products

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used as a tool to study the effects of fluorobenzylthio groups on biological systems.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants.

    Material Science: The compound is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cancer cell proliferation or disruption of plant biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-fluorobenzyl)thio)-6-methylpyrimidine
  • 4-((3-chlorobenzyl)thio)-6-methylpyrimidin-2(1H)-one
  • 4-((3-bromobenzyl)thio)-6-methylpyrimidin-2(1H)-one

Uniqueness

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable tool in medicinal chemistry and other scientific research fields.

Properties

CAS No.

898445-40-4

Molecular Formula

C12H11FN2OS

Molecular Weight

250.29

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C12H11FN2OS/c1-8-5-11(15-12(16)14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

CFKLQFRUEYMNTH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)F

solubility

not available

Origin of Product

United States

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